molecular formula C21H21N3O4S B2909631 N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251576-38-1

N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2909631
CAS No.: 1251576-38-1
M. Wt: 411.48
InChI Key: HRNMPHYKOAMRAI-UHFFFAOYSA-N
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Description

This compound belongs to the thiazoloquinazoline family, characterized by a fused thiazole-quinazoline core.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-17-6-3-13(11-18(17)28-2)7-8-22-19(25)14-4-5-15-16(12-14)23-21-24(20(15)26)9-10-29-21/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNMPHYKOAMRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a compound of significant interest due to its potential biological activities. Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a thiazoloquinazoline core structure that is known for its diverse biological activities. The presence of methoxy groups on the phenethyl side chain enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Quinazoline derivatives have shown promise as anticancer agents. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines. Research indicates that certain thiazoloquinazoline derivatives exhibit cytotoxicity against A549 (lung cancer) and U937 (leukemia) cell lines, suggesting that this compound may also possess anticancer properties.

Cell Line Compound IC50 (µM) Mechanism of Action
A54912h2.89Induction of apoptosis
U93712h1.50Inhibition of proliferation

Antimicrobial Activity

Studies have demonstrated that quinazoline derivatives can exhibit antimicrobial properties. Preliminary tests suggest that this compound may inhibit the growth of various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies on related quinazoline derivatives that inhibit pro-inflammatory cytokines such as TNF-α. This suggests that this compound may modulate inflammatory pathways.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to act through the following pathways:

  • Inhibition of Kinases : Similar quinazoline compounds have been shown to inhibit various kinases involved in cell proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Ion Channels : Some studies indicate activity on large-conductance calcium-activated potassium channels (BK channels), which could influence cellular excitability and inflammation.

Case Studies

Recent studies have synthesized various analogs of thiazoloquinazolines to evaluate their biological activities systematically. For example:

  • Study on BK Channel Activation : A derivative exhibited significant activation of BK channels with a half-maximal effective concentration (EC50) of 2.89 μM in vitro.
  • Cytotoxicity Assessment : In a comparative study involving multiple quinazoline derivatives, N-(3,4-dimethoxyphenethyl)-5-oxo showed superior cytotoxic effects against specific cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ in core heterocycles and substituents, leading to variations in molecular weight, logP, and solubility:

Compound Name/ID Core Structure Key Substituents Molecular Weight logP Polar Surface Area
Target Compound Thiazolo[2,3-b]quinazoline 3,4-dimethoxyphenethyl Not reported ~3.0† ~95†
E543-0726 Triazolo[1,5-a]quinazoline 3,4-dimethoxybenzyl, 4-methoxyphenyl 485.5 2.58 97.45
E796-0411 Thiadiazolo[2,3-b]quinazoline 5-chloro-2-methylanilino, 3-methoxyphenyl 491.95 N/A N/A
Compound 46 (Methyl sulfonamide) Thiazolo[3,2-a]pyridine Naphthalen-1-ylmethyl, methyl sulfonamide N/A N/A N/A

†Estimated based on structural similarity.

  • Core Heterocycle: The thiazolo[2,3-b]quinazoline core in the target compound contains a sulfur atom, which may confer distinct electronic properties compared to the triazolo[1,5-a]quinazoline (E543-0726, nitrogen-rich) and thiadiazolo[2,3-b]quinazoline (E796-0411, sulfur-nitrogen hybrid) cores. These differences influence binding affinity and metabolic stability .
  • Methyl sulfonamide in Compound 46 () improves aqueous solubility and pharmacokinetics, a feature absent in the target compound, which may result in faster hepatic clearance .

Key Research Findings

Methyl sulfonamide substituents () significantly improve pharmacokinetic profiles (e.g., AUC, clearance) but are absent in the target compound, suggesting a need for prodrug strategies or formulation optimization .

Triazoloquinazolines () demonstrate moderate logP (~2.58) and high polar surface area, limiting CNS activity but favoring peripheral anti-inflammatory applications .

Thiadiazolo derivatives () with chloro substituents show promise in antimicrobial screens, though their thiazolo counterparts remain unexplored in this context .

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